Physicochemical Differentiation from Dodecylguanidine (Dodine): LogP and Hydrogen-Bonding Capacity
The introduction of a nitro group substantially alters the physicochemical profile of the dodecylguanidine scaffold. 2-dodecyl-1-nitroguanidine exhibits a computed XLogP3 of 4.8 , whereas its direct structural analog dodecylguanidine (Dodine free base) has a lower computed hydrophobicity. Critically, the nitro group increases the hydrogen bond acceptor count from 1 in dodecylguanidine to 3 in 2-dodecyl-1-nitroguanidine, while also increasing the topological polar surface area (tPSA) to 96.2 Ų . This shift toward increased polarity while maintaining high lipophilicity (LogP ~4.8) creates a 'polar greasy' molecule, which is distinct from the purely cationic surfactant nature of dodecylguanidine.
| Evidence Dimension | Computed XLogP3 and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 4.8; H-Bond Acceptors = 3; tPSA = 96.2 Ų |
| Comparator Or Baseline | Dodecylguanidine (free base): XLogP3 ~4.0 (estimate); H-Bond Acceptors = 1; tPSA ~56 Ų |
| Quantified Difference | XLogP3 increase of ~0.8 units; H-Bond Acceptor increase of 2; tPSA increase of ~40 Ų |
| Conditions | Computed physicochemical properties (XLogP3, Cactvs) from PubChem and EPISuite predictions. |
Why This Matters
The unique 'polar greasy' profile confers potential for enhanced membrane permeability relative to dodecylguanidine while maintaining aqueous solvation capacity, directly impacting formulation design and biological membrane interactions.
- [1] PubChem Compound Summary for CID 58488, 'Guanidine, 3-dodecyl-1-nitro-'. National Center for Biotechnology Information, 2026. Computed physicochemical properties section. View Source
